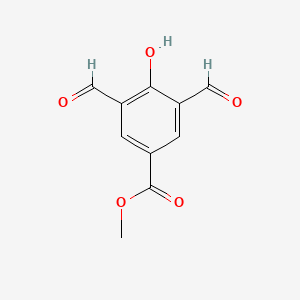

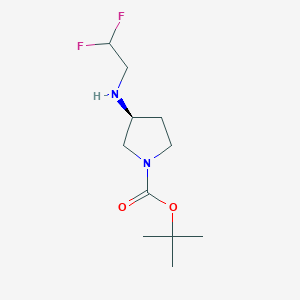

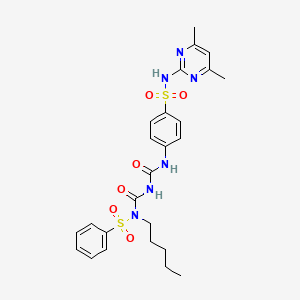

叔丁基 (3S)-3-(2,2-二氟乙基氨基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

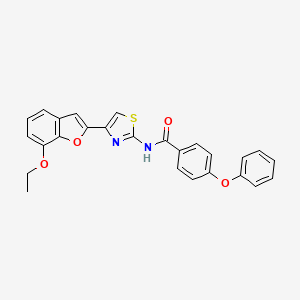

The compound tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that is of interest due to its potential applications in pharmaceutical chemistry. Pyrrolidine derivatives are known for their presence in various bioactive molecules and are often used as intermediates in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been reported, achieving high yields and enantiomeric excesses . Another study describes a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, which could be related to the synthesis of tert-butyl pyrrolidine derivatives . Additionally, an optimized large-scale synthesis of a tert-butyl hexahydro pyrrolidine carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been developed, showcasing the industrial applicability of such syntheses .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. X-ray diffraction studies have been used to characterize the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, providing detailed information about the conformation of the pyrrolidine ring .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to react with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents have been explored . The versatility in chemical reactions allows for the functionalization and transformation of pyrrolidine derivatives into more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives like tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The difluoroethylamino group may also impact the compound's polarity and hydrogen bonding capability. These properties are crucial for the compound's behavior in chemical reactions and its potential biological activity.

科学研究应用

对映选择性合成

该化合物的一个重要应用是对映选择性合成。例如,Chung 等人。(2005) 展示了 N-叔丁基双取代吡咯烷的实用不对称合成,其中关键的腈阴离子 5-exo-tet 环化同时形成了吡咯烷环,并通过 C-4 中心的反转产生了 1,3,4-三取代手性吡咯烷。该方法实现了高收率和对映体过量 (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

化学合成和晶体结构分析

类似化合物的合成和晶体结构一直是一个重点领域,正如 Naveen 等人所详细描述的。(2007) 合成了叔丁基 2-((苯硫基)羰基)吡咯烷-1-羧酸酯,并使用 X 射线衍射研究对其进行了表征 (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).

钯催化的偶联反应

在另一项研究中,Wustrow 和 Wise (1991) 探索了叔丁基羰基 1,2,3,6-四氢-4-[(三氟甲基)磺酰氧基]吡啶-1-羧酸酯与取代芳基硼酸的钯催化偶联反应 (Wustrow & Wise, 1991).

多氟烷基化脯氨醇的不对称合成

此外,Funabiki 等人。(2008) 讨论了使用叔丁基 2-(全氟烷基酰基)吡咯烷-1-羧酸酯不对称合成 (αR)-多氟烷基化脯氨醇。他们的研究强调了还原过程中的优异收率和非对映选择性 (Funabiki, Shibata, Iwata, Hatano, Kubota, Komura, Ebihara, & Matsui, 2008).

抗菌剂的研究

Bouzard 等人。(1992) 探索了氟萘啶的合成及其作为抗菌剂的应用,强调了 (3S)-3-氨基吡咯烷在增强体外和体内活性中的重要性 (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).

属性

IUPAC Name |

tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-8(7-15)14-6-9(12)13/h8-9,14H,4-7H2,1-3H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXDFRBOHXGSIA-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)

![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3003825.png)

![6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003826.png)

![(Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003831.png)

![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)

![(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3003837.png)